
Pirenzepine
Übersicht
Beschreibung
Pirenzepine is a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, primarily used to reduce gastric acid secretion in peptic ulcer disease . It exhibits antimuscarinic activity by competitively inhibiting acetylcholine binding, thereby suppressing parasympathetic stimulation of parietal cells . Unlike non-selective antimuscarinics like atropine, this compound demonstrates relative selectivity for M1 receptors, contributing to its therapeutic efficacy with fewer systemic side effects . Clinical studies highlight its effectiveness in promoting ulcer healing, comparable to cimetidine, though with a distinct side-effect profile .
Vorbereitungsmethoden
Traditional Synthesis Routes and Their Limitations
The foundational synthesis of pirenzepine, as described in early patents, involves a multi-step sequence starting from o-nitrobenzoic acid derivatives. The classical approach outlined in GB2053187A (1981) begins with the methyl ester of o-aminobenzoic acid reacting with 3-aminopyridine in the presence of sodium amide to form a tricyclic benzodiazepine intermediate . This intermediate is subsequently functionalized with N-methylpiperazine acetic acid via a mixed anhydride coupling, yielding this compound base or its dihydrochloride salt .
Key challenges in this route include:
-
Low Cyclization Efficiency : Initial cyclization steps suffered from yields below 70%, primarily due to incomplete ring closure and side reactions .
-
Safety Concerns : The use of sodium amide in dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) introduced flammability risks and required stringent temperature control .
-
Complex Workup : Neutralization with hydrochloric acid and subsequent solvent extraction added operational complexity, limiting scalability .
Modern Innovations in Cyclization Techniques
A breakthrough in this compound synthesis emerged with CN104892596A (2015), which reimagined the cyclization step using acid-catalyzed conditions . By substituting harsh bases with mineral or organic acids (e.g., sulfuric acid, acetic acid), this method achieves near-quantitative yields (95–98%) of the critical intermediate 5,11-dihydro-6H-pyrido[2,3-b] benzodiazepine-6-one .
Reaction Mechanism and Optimization
The acid catalyst protonates the pyridine nitrogen, reducing electron density at the ortho position and facilitating nucleophilic attack by the aniline nitrogen (Figure 1) . This mechanistic shift enables cyclization at milder temperatures (66–120°C) compared to traditional pyrolytic methods (>200°C) .
Table 1: Comparative Analysis of Cyclization Conditions
Parameter | Traditional Method | Modern Acid-Catalyzed Method |
---|---|---|
Catalyst | Sodium amide | H₂SO₄, CH₃COOH |
Temperature | 60–80°C | 66–120°C |
Solvent | DMSO | Butanol, dioxane, THF |
Reaction Time | 3 hours | 3–6 hours |
Yield | 70% | 95–98% |
Catalytic Mechanisms and Solvent Systems
The choice of solvent and acid catalyst profoundly impacts reaction kinetics and product purity. CN104892596A demonstrates that ethers (dioxane, tetrahydrofuran) and alcohols (butanol, ethanol) provide optimal dielectric environments for cyclization . For instance, butanol at 80°C with 0.05–0.2 equivalents of sulfuric acid achieves 97% yield in 3 hours, while dioxane at 98–102°C affords 98% yield in 5 hours .
Solvent Effects on Reaction Kinetics
-
Alcohols : Lower boiling points (e.g., ethanol: 78°C) enable reflux conditions without high-pressure equipment, reducing capital costs .
-
Ethers : Polar aprotic solvents like dioxane enhance solubility of the benzamide precursor, minimizing side product formation .
Industrial Scalability and Process Optimization
The transition from lab-scale to industrial production necessitates addressing safety, cost, and environmental impact. The modern method eliminates hazardous steps such as solvent-free high-temperature cyclization (205–210°C), which generated toxic hydrogen chloride gas and intractable solids . Instead, the acid-catalyzed approach offers:
Table 2: Industrial Advantages of Modern Synthesis
Factor | Improvement vs. Traditional Methods |
---|---|
Energy Consumption | Reduced by 40% (lower temperatures) |
Waste Generation | 60% less solvent usage |
Process Safety | Eliminates pyrolytic decomposition |
Crystallization Ease | Product recrystallizes in acetone |
Analyse Chemischer Reaktionen
Pirenzepin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure und basische Umgebungen sowie verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Pirenzepin unter stark sauren Bedingungen eine unerwartete Gerüstumlagerung eingehen, um ein bisher nicht charakterisiertes Benzimidazol zu bilden .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mechanism of Action
Pirenzepine selectively targets the M1 subtype of muscarinic receptors, which distinguishes it from other anticholinergic agents that affect multiple receptor subtypes. This selectivity allows for therapeutic effects with fewer central nervous system side effects, as this compound does not cross the blood-brain barrier effectively.
Pharmacodynamics and Pharmacokinetics
this compound exhibits a unique pharmacodynamic profile, inhibiting gastric acid secretion at lower doses compared to traditional anticholinergics. It has been shown to have one-tenth to one-eighth the potency of atropine in this regard, making it effective for treating peptic ulcers and dyspepsia .
Treatment of Peptic Ulcers
This compound has been utilized since the late 1970s for managing gastric and duodenal ulcers. Clinical trials indicate that doses between 100 mg to 150 mg per day are effective in promoting ulcer healing and reducing associated pain. Studies have shown that this compound is superior to placebo and comparable to cimetidine, a commonly used H2 receptor antagonist .
Study | Dosage | Outcome |
---|---|---|
Controlled Trials | 100-150 mg/day | Superior healing rates compared to placebo |
Comparative Study | 150 mg/day vs. Cimetidine | Comparable efficacy in ulcer healing |
Myopia Control
Recent studies have highlighted this compound's role in slowing myopia progression in children. A double-masked, placebo-controlled trial demonstrated that children treated with a 2% ophthalmic gel formulation of this compound experienced significantly less progression of myopia compared to those receiving a placebo over a one-year period .
Parameter | This compound Group (n=117) | Placebo Group (n=57) | P-value |
---|---|---|---|
Mean Increase in Myopia (D) | 0.26 ± 0.903 | 0.53 ± 0.825 | <0.001 |
Potential Applications in Neurology
Emerging research suggests that this compound may have applications beyond gastrointestinal and ophthalmic uses, particularly in neurology. It is currently undergoing investigation for its potential role in treating peripheral neuropathy, with phase II clinical trials evaluating its efficacy .
Case Study: Efficacy in Myopia Progression
A multicenter study conducted from March 2000 to February 2002 assessed the safety and efficacy of this compound ophthalmic gel in children with myopia. Results indicated a statistically significant reduction in myopia progression compared to placebo, reinforcing its potential as a treatment option for pediatric patients at risk of high myopia.
Case Study: Gastric Ulcer Treatment
In clinical settings, patients receiving this compound demonstrated improved outcomes in terms of ulcer healing rates and reduced pain levels compared to those on standard treatments. The drug's tolerability profile was also favorable, with fewer side effects reported than traditional antimuscarinics .
Wirkmechanismus
Pirenzepine exerts its effects by binding to the muscarinic acetylcholine receptor, specifically the M1 subtype . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By blocking these receptors, this compound reduces gastric acid secretion and muscle spasms, promoting the healing of ulcers .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Atropine
- Binding Affinity: Atropine, a non-selective mAChR antagonist, exhibits higher affinity (~10-fold) for muscarinic receptors than pirenzepine in the stomach, ileum, and atrium (pA2 values: atropine ~9.0 vs. This compound ~7.0–7.5) .
- Selectivity : Atropine lacks receptor subtype selectivity, whereas this compound shows preferential binding to M1 receptors in cerebral cortex and glandular tissues (e.g., submandibular gland) .
- Therapeutic Use: Atropine is more potent in inhibiting acid secretion but causes pronounced systemic effects (e.g., tachycardia, dry mouth). This compound’s M1 selectivity reduces these side effects .
Trihexyphenidyl and Dicyclomine
- Binding Profiles : Both compounds, like this compound, discriminate between mAChR subtypes but with distinct selectivity patterns. In the cerebral cortex, this compound (IC50: 3.7–14 nM) has comparable affinity to trihexyphenidyl (IC50: 3.7 nM) and dicyclomine (IC50: 14 nM). However, this compound shows markedly lower affinity in the heart (IC50: 500 nM vs. 31–95 nM for trihexyphenidyl/dicyclomine) .
- Selectivity Ratio : this compound’s heart-to-cerebral cortex affinity ratio (135:1) exceeds that of dicyclomine (6.8:1) and trihexyphenidyl (8.4:1), highlighting its superior M1 selectivity .
Homatropine Methylbromide
- Structural Dissimilarity : Despite sharing the M1 receptor target, this compound and homatropine methylbromide exhibit low structural similarity (SIMCOMP score: 0.25) .
- Functional Overlap : Both reduce parasympathetic activity but differ in clinical applications—homatropine is used for mydriasis, while this compound targets gastric acid suppression .
Pharmacodynamic and Clinical Comparisons
Cimetidine
- Acid Suppression: Cimetidine (H2 blocker) reduces 24-hour intragastric acidity more effectively than this compound. However, combination therapy enhances nocturnal acid suppression, suggesting synergistic effects .
- Ulcer Healing : Both drugs show similar 4-week healing rates for duodenal ulcers (~70–75%), though this compound causes more frequent dry mouth .
Methoctramine
- Receptor Selectivity : Methoctramine (M2/M4 antagonist) exhibits lower affinity in the pancreas compared to this compound, underscoring this compound’s preferential activity in glandular tissues .
Selectivity for Muscarinic Receptor Subtypes
Conflicting evidence exists regarding this compound’s ability to distinguish receptor subtypes:
- Uniform Affinity Hypothesis : Early studies reported similar pA2 values for this compound across organs (ileum, atrium, stomach), suggesting homogeneous receptor interaction .
- Subtype-Specific Effects: Later research identified differential inhibition of biochemical pathways—this compound preferentially blocks phosphoinositide breakdown (M1-mediated) over adenylate cyclase inhibition (M2-mediated), with 19-fold selectivity in the brain and 6–7-fold in peripheral tissues .
- Contradictory Findings in Acid Secretion : While M3/M5 receptors mediate cholinergic acid secretion, this compound inhibits this process without M1 involvement, implying off-target or indirect effects .
Data Tables
Table 1: Binding Affinities of this compound and Comparators
Compound | Cerebral Cortex (IC50, nM) | Submandibular Gland (IC50, nM) | Heart (IC50, nM) | Selectivity Ratio (Heart/Cortex) |
---|---|---|---|---|
This compound | 3.7–14 | 210 | 500 | 135:1 |
Trihexyphenidyl | 3.7 | 17 | 31 | 8.4:1 |
Dicyclomine | 14 | 13 | 95 | 6.8:1 |
Atropine | 1.6–4.6 | 1.6–4.6 | 1.6–4.6 | 1:1 |
Table 2: Clinical Efficacy in Duodenal Ulcer Treatment
Parameter | This compound (100–150 mg/day) | Cimetidine (1 g/day) | Placebo |
---|---|---|---|
4-Week Healing Rate | 70–75% | 70–75% | 40–50% |
Common Side Effects | Dry mouth, blurred vision | Headache, diarrhea | None significant |
Data sourced from
Biologische Aktivität
Pirenzepine is a selective antimuscarinic agent primarily known for its effects on the muscarinic M2 receptors. This compound has garnered attention for its diverse biological activities, particularly in the context of ophthalmology, gastroenterology, and myopia management. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
This compound acts as an inverse agonist at the M2 muscarinic acetylcholine receptors. This means that it not only blocks the receptor but also stabilizes it in an inactive state, leading to a decrease in receptor activity compared to the basal level. Research indicates that this compound has a lower affinity for M2 receptors than atropine, with K_i values demonstrating its inverse agonist properties .
Binding Affinities
Table 1 summarizes the binding affinities of this compound compared to other agents:
Compound | K_i (nM) | Receptor Type |
---|---|---|
This compound | 115-174 | M2 Muscarinic |
Atropine | 0.34-0.42 | M2 Muscarinic |
AF-DX 116 | 19-32 | M2 Muscarinic |
Myopia Management
This compound has shown promise in reducing myopia progression in various animal models and clinical studies. In rhesus monkeys, a topical application of a 5% this compound solution was as effective as atropine in managing form-deprivation myopia . A study involving tree shrews demonstrated that daily subconjunctival injections of this compound significantly reduced myopia progression compared to controls .
Case Study: Clinical Trial on Children
A double-masked, placebo-controlled trial involving 174 children assessed the efficacy of a 2% this compound ophthalmic gel over one year. Results indicated that the mean increase in myopia was significantly lower in the this compound group (0.26 D) compared to the placebo group (0.53 D), suggesting its effectiveness in slowing myopic progression .
Gastrointestinal Effects
This compound exhibits selective inhibition of gastric acid secretion, making it beneficial for treating duodenal ulcers. It has been reported to be more potent than gefarnate and comparable to cimetidine in promoting ulcer healing . The following table illustrates its efficacy compared to other treatments:
Treatment | Dose (mg/day) | Efficacy |
---|---|---|
This compound | 100-150 | Superior to placebo |
Gefarnate | 300 | Effective |
Cimetidine | 1000 | Comparable |
Side Effects and Tolerability
While generally well-tolerated, this compound can cause side effects typical of antimuscarinics, such as dry mouth and blurred vision. In clinical trials, about 11% of patients discontinued treatment due to adverse effects .
Research Findings
Recent studies have focused on this compound's role beyond traditional applications. For instance, it was observed that this compound's effects on pupil size and accommodation were significant after administration, indicating its potential utility in ophthalmic treatments .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess pirenzepine’s antagonistic effects on muscarinic acetylcholine receptors (mAChRs)?
Methodological Answer:
- In vitro models : Use concentration-response curves with agonists (e.g., acetylcholine or methacholine) to measure this compound’s inhibitory effects. Parameters like EC50, Emax, and Hill slopes (e.g., n = 2.35 for this compound in gastric acid secretion models) can be derived via non-linear regression models .
- Functional assays : Measure downstream effects (e.g., IP accumulation or mitochondrial OXPHOS protein levels via Western blotting) to validate receptor antagonism. Ensure controls for basal activity and maximal responses to avoid confounding results .
Q. What methodologies determine this compound’s selectivity for M1 vs. other mAChR subtypes?
Methodological Answer:
- Radioligand binding assays : Compare this compound’s affinity (e.g., IC50 values) in tissues with distinct receptor subtypes (e.g., cerebral cortex vs. myocardium). Note that G-protein coupling (e.g., GppNHp treatment) can influence binding kinetics, requiring careful adjustment of assay conditions .
- Functional selectivity : Use tissue-specific models (e.g., gastric acid secretion for M1/M3 vs. cardiac models for M2) to correlate receptor activation with physiological outcomes .
Q. What in vivo models are appropriate for studying this compound’s effects on neurotransmitter systems?
Methodological Answer:
- Hormonal secretion models : Administer this compound prior to dopamine agonists (e.g., L-dopa) or adrenergic stimulants (e.g., clonidine) in animal/human studies. Measure downstream effects like growth hormone (GH) secretion inhibition using immunoassays .
- Behavioral assays : Pair this compound with cholinergic agonists in cognitive or visual discrimination tasks, analyzing accuracy, response latency, and errors of omission via ANOVA with post hoc tests (e.g., Scheffé F-test) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound binding affinities across studies?
Methodological Answer:
- Assay condition standardization : Control for variables like G-protein coupling (e.g., GppNHp presence), tissue source, and ligand concentration. For example, cortical M1 receptors show higher this compound affinity (2 × 10⁻⁸ M) under G-protein-sensitive conditions .
- Data reanalysis : Apply global fitting models (e.g., Schild equation with constrained slopes) to historical datasets to harmonize parameter estimates (e.g., pA2 or pKB values) .
Q. What advanced statistical approaches validate this compound’s mechanism of antagonism (competitive vs. allosteric)?
Methodological Answer:
- Schild analysis : Fit concentration-response data to the Schild equation (slope = 1 for competitive antagonism). Use non-linear global fitting (e.g., GraphPad Prism) to estimate pA2 values. For example, this compound’s pKB of 8.0 ± 0.2 aligns with competitive M1 antagonism .
- Maximal response retention : Confirm that this compound causes rightward shifts without depressing Emax, distinguishing it from non-competitive antagonists .
Q. How do this compound’s mitochondrial effects influence its therapeutic profile?
Methodological Answer:
- OXPHOS protein quantification : Treat cell lines (e.g., SH-SY5Y) with this compound (1 µM, 8h) and perform Western blotting for respiratory complex proteins (e.g., Complex I–V). Normalize to total protein and analyze via unpaired t-tests .
- Functional assays : Measure mitochondrial membrane potential using DiBAC4(3) fluorescence, ensuring KCl depolarization controls to validate neuronal viability .
Q. How can researchers optimize this compound dosing in long-term studies (e.g., myopia progression trials)?
Methodological Answer:
- Parallel-group designs : Use double-masked, placebo-controlled trials (e.g., 2% this compound ophthalmic gel in children) with annual follow-ups. Monitor refractive error changes via autorefractors and analyze safety endpoints (e.g., pupillary diameter) with mixed-effects models .
- Pharmacokinetic modeling : Corporate aqueous humor sampling in animal models to estimate ocular bioavailability and guide human dosing .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are critical for analyzing this compound’s dose-response data?
Methodological Answer:
- Non-linear regression : Fit data to the Hill equation using software like GraphPad Prism. Report parameters (n, Kf) with 95% confidence intervals .
- AUC analysis : Apply the trapezoidal rule with baseline correction for time-dependent effects (e.g., GH secretion inhibition over 120 minutes) .
Q. How should researchers address variability in this compound’s Schild slopes across receptor subtypes?
Methodological Answer:
- Model comparison : Test datasets against both competitive (slope = 1) and allosteric models. For example, this compound’s slope of 1.75 at M3 receptors may indicate cooperative binding, requiring validation via mutagenesis or structural studies .
Eigenschaften
IUPAC Name |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHMFHUVIITRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023487 | |
Record name | Pirenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pirenzepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.82e-01 g/L | |
Record name | Pirenzepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28797-61-7 | |
Record name | Pirenzepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28797-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirenzepine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenzepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenzepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pirenzepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.